Hexamethylenediamine hydrochloride
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Overview
Description
Hexamethylenediamine hydrochloride is an organic compound with the formula C₆H₁₆N₂·HCl. It is a derivative of hexamethylenediamine, which consists of a hexamethylene hydrocarbon chain terminated with amine functional groups. This compound is typically found as a colorless crystalline solid and is known for its strong amine odor .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexamethylenediamine hydrochloride is synthesized through the hydrogenation of adiponitrile. The reaction is conducted in the presence of ammonia and typical catalysts such as cobalt and iron . The hydrogenation process can also be carried out using Raney nickel as a catalyst, where adiponitrile is diluted with hexamethylenediamine itself as the solvent .
Industrial Production Methods: The industrial production of this compound involves the same hydrogenation process. The reaction is performed under controlled conditions to ensure high yield and purity. The process is optimized to minimize the formation of side products such as 1,2-diaminocyclohexane, hexamethyleneimine, and bis(hexamethylenetriamine) .
Chemical Reactions Analysis
Types of Reactions: Hexamethylenediamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: The compound can be reduced to form primary amines.
Substitution: It can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of hexamethylene diamide or hexamethylene dinitrile.
Reduction: Formation of hexamethylenediamine.
Substitution: Formation of N-substituted hexamethylenediamine derivatives.
Scientific Research Applications
Hexamethylenediamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of polymers, particularly nylon 66.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and bioactive compounds.
Mechanism of Action
The mechanism of action of hexamethylenediamine hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can act as a nucleophile, participating in various biochemical reactions. It can also form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function .
Comparison with Similar Compounds
Hexamethylenediamine hydrochloride can be compared with other similar compounds such as:
Pentylamine: A shorter chain aliphatic amine with similar reactivity.
Cadaverine: A diamine with a similar structure but different chain length.
Methylhexanamine: An aliphatic amine with a methyl group substitution.
Tuaminoheptane: A longer chain aliphatic amine with similar properties.
Uniqueness: this compound is unique due to its specific chain length and functional groups, making it particularly suitable for the production of nylon 66 and other polymers. Its reactivity and ability to form stable derivatives also contribute to its widespread use in various applications .
Properties
CAS No. |
22527-59-9 |
---|---|
Molecular Formula |
C6H17ClN2 |
Molecular Weight |
152.66 g/mol |
IUPAC Name |
hexane-1,6-diamine;hydrochloride |
InChI |
InChI=1S/C6H16N2.ClH/c7-5-3-1-2-4-6-8;/h1-8H2;1H |
InChI Key |
LDFVINFJZGUOAZ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCN)CCN.Cl |
Related CAS |
6055-52-3 124-09-4 (Parent) |
Origin of Product |
United States |
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